1-(Trimethylsilyl)tetradec-1-yn-3-ol
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Overview
Description
1-(Trimethylsilyl)tetradec-1-yn-3-ol is a chemical compound with the molecular formula C14H26OSi It is a long-chain fatty alcohol characterized by the presence of a triple bond (C≡C) and a hydroxyl group (OH) at one end, along with a trimethylsilyl group (Si(CH3)3) attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)tetradec-1-yn-3-ol can be synthesized through several methods. One common approach involves the reaction of tetradec-1-yne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl group. The product is then purified through distillation or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyl)tetradec-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products:
Oxidation: Formation of tetradec-1-yn-3-one or tetradec-1-yn-3-oic acid.
Reduction: Formation of tetradec-1-en-3-ol or tetradecan-3-ol.
Substitution: Formation of various substituted tetradec-1-yn-3-ols.
Scientific Research Applications
1-(Trimethylsilyl)tetradec-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Trimethylsilyl)tetradec-1-yn-3-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the triple bond and silyl group can participate in various chemical reactions. These interactions can influence biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
Tetradec-1-yn-3-ol: Lacks the trimethylsilyl group, making it less hydrophobic and less reactive in certain conditions.
Trimethylsilylacetylene: A simpler compound with only the silyl group and triple bond, used in different synthetic applications.
Uniqueness: 1-(Trimethylsilyl)tetradec-1-yn-3-ol is unique due to its combination of a long carbon chain, triple bond, hydroxyl group, and trimethylsilyl group. This combination provides a balance of hydrophobicity, reactivity, and versatility, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C17H34OSi |
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Molecular Weight |
282.5 g/mol |
IUPAC Name |
1-trimethylsilyltetradec-1-yn-3-ol |
InChI |
InChI=1S/C17H34OSi/c1-5-6-7-8-9-10-11-12-13-14-17(18)15-16-19(2,3)4/h17-18H,5-14H2,1-4H3 |
InChI Key |
BTHOSMJJKJZOEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C#C[Si](C)(C)C)O |
Origin of Product |
United States |
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